

Application of "Linoleyl-1-glyceryl ether" in lipidomics research.

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Compound of Interest

Compound Name: Linoleyl-1-glyceryl ether

Cat. No.: B15191352

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Application of Linoleyl-1-glyceryl ether in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LinoleyI-1-glyceryl ether, a member of the alkylglycerol class of ether lipids, is a specialized lipid molecule of growing interest in the field of lipidomics. Unlike the more common acylglycerols which possess an ester linkage, alkylglycerols are characterized by a stable ether bond at the sn-1 position of the glycerol backbone. This structural feature confers unique physicochemical properties and metabolic fates, making them important subjects of study in various physiological and pathological processes.

While extensive research on the broad class of ether lipids and alkylglycerols exists, it is important to note that "Linoleyl-1-glyceryl ether" itself is not a widely studied compound, and specific quantitative data for this molecule in biological systems are not readily available in public literature. Therefore, this document will use Linoleyl-1-glyceryl ether as a representative model for the broader class of alkylglycerols, providing detailed protocols and application notes based on established methodologies for similar ether lipids. These lipids are known to be involved in critical cellular functions, including membrane structure, cell signaling, and as precursors to bioactive molecules.[1][2][3][4] Their role in the organization and stability







of lipid raft microdomains, which are crucial hubs for cellular signaling, further underscores their importance.[1][2]

This document provides a comprehensive guide for the application of **LinoleyI-1-glyceryI ether** in lipidomics research, covering its analysis, potential biological roles, and detailed experimental protocols.

Quantitative Data Summary

The absolute quantification of specific lipid species is a cornerstone of lipidomics research. While specific data for **Linoleyl-1-glyceryl ether** is scarce, the following table provides a summary of expected concentration ranges for the broader class of alkylglycerols and other relevant lipid classes in human plasma, based on published lipidomics studies.[5] This data serves as a valuable reference for researchers embarking on quantitative lipidomics experiments.



Lipid Class	Subclass	Concentration Range (µg/mL) in Human Plasma	Molar Concentration Range (µM) in Human Plasma
Glycerolipids	Triacylglycerols (TAG)	800 - 1800	900 - 2000
Diacylglycerols (DAG)	2 - 10	3 - 15	
Glycerophospholipids	Phosphatidylcholines (PC)	1500 - 2500	2000 - 3300
Lysophosphatidylcholi nes (LPC)	100 - 300	200 - 600	
Ether Lipids (Alkylglycerols)	Not Widely Reported	Estimated Low μM Range	_
Sphingolipids	Sphingomyelins (SM)	150 - 350	200 - 470
Ceramides (Cer)	5 - 15	10 - 30	
Sterol Lipids	Cholesterol Esters (CE)	1000 - 2000	2600 - 5200
Free Cholesterol (FC)	300 - 500	770 - 1300	

Note: The concentration of alkylglycerols is generally low compared to major lipid classes and can vary significantly based on diet, physiological state, and the specific tissue or fluid being analyzed.

Key Experimental Protocols Lipid Extraction from Biological Samples (Cells or Plasma)

This protocol is a modified Folch method, a widely accepted procedure for total lipid extraction. [6]

Materials:



- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (aqueous)
- Internal Standard (IS): A suitable non-endogenous alkylglycerol standard (e.g., d5-1-O-hexadecylglycerol)
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- · Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Cells (e.g., adherent cell culture): Wash the cell monolayer (e.g., in a 10 cm dish) twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass centrifuge tube.
 - $\circ\,$ Plasma: Thaw frozen plasma samples on ice. To 100 μL of plasma in a glass centrifuge tube, add the internal standard.
- Lipid Extraction:
 - To the sample, add 2 mL of chloroform and 1 mL of methanol (final ratio of Chloroform:Methanol:Aqueous Sample = 2:1:0.8).
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
- Phase Separation and Collection:



- After centrifugation, three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
- Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
- Drying and Reconstitution:
 - Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
 - \circ Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 μ L of Methanol/Toluene 9:1, v/v).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the targeted quantification of **Linoleyl-1-glyceryl ether** using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

- Liquid Chromatography system (e.g., Agilent 1290 Infinity II LC System)
- Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS)
- Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 μm)

LC Conditions:

- Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate
- Flow Rate: 0.4 mL/min
- Column Temperature: 45°C



Injection Volume: 5 μL

Gradient:

Time (min)	% B
0.0	30
2.0	45
12.0	99
15.0	99
15.1	30

| 18.0 | 30 |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Gas Temperature: 250°C

Gas Flow: 14 L/min

• Nebulizer: 35 psi

Sheath Gas Temperature: 350°C

• Sheath Gas Flow: 11 L/min

Capillary Voltage: 3500 V

• MRM Transitions:

Analyte (Linoleyl-1-glyceryl ether): The precursor ion will be the [M+NH₄]⁺ adduct. The
product ion will be the neutral loss of the linoleyl alcohol. The exact m/z values will need to
be determined by direct infusion of a standard.



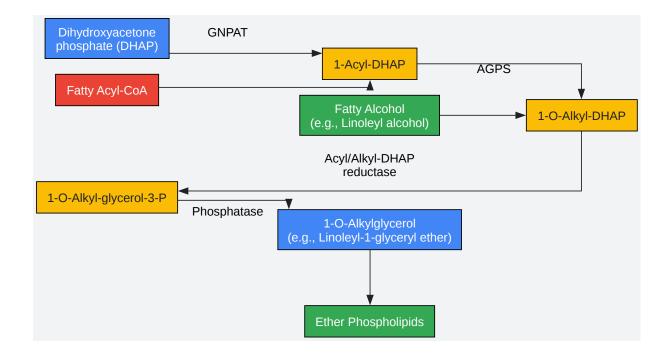
• Internal Standard (d5-1-O-hexadecylglycerol): The precursor ion will be the [M+NH₄]⁺ adduct. The product ion will be the neutral loss of the deuterated hexadecyl alcohol.

Data Analysis:

 Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a Linoleyl-1glyceryl ether standard.

Signaling Pathways and Experimental Workflows Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[7] Understanding this pathway is crucial for interpreting changes in alkylglycerol levels in experimental models.



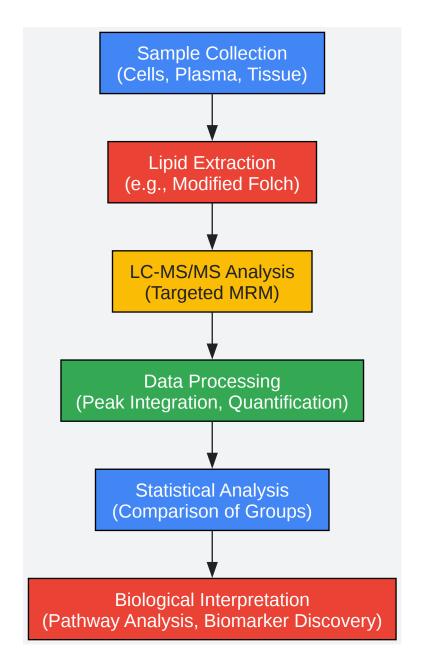


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Caption: Biosynthesis pathway of ether lipids, starting in the peroxisome.

Experimental Workflow for Lipidomics Analysis

A typical lipidomics workflow involves several key stages, from sample collection to data analysis. This diagram outlines the logical progression of a study investigating **Linoleyl-1-glyceryl ether**.



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Caption: A standard workflow for a lipidomics study.

Potential Role in Cell Signaling

Alkylglycerols can be precursors to potent signaling molecules like Platelet-Activating Factor (PAF). While the direct signaling roles of **Linoleyl-1-glyceryl ether** are not established, this pathway illustrates a key mechanism by which ether lipids participate in cell signaling.[4]



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Caption: Potential involvement of alkylglycerols in cell signaling via the PAF pathway.

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